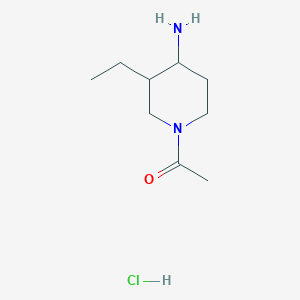![molecular formula C11H14N2OS B1376692 3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one CAS No. 1344249-00-8](/img/structure/B1376692.png)
3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Stereochemistry : Research led by Rahman et al. (2005) details the synthesis of novel compounds, including a series of thiazolidin-4-ones and thiazan-4-one derivatives, which share a structural resemblance to "3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one". These compounds were explored for their stereochemical properties and biological activities (Rahman et al., 2005).
Structural Insights and Inhibitory Potential : Al-Wahaibi et al. (2021) investigated the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, which are structurally related to the compound . Their study included molecular docking simulations to assess these compounds' inhibitory potential against human enzymes (Al-Wahaibi et al., 2021).
Synthesis of α-Sulfanyl-β-Amino Acid Derivatives : Kantam et al. (2010) described the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide, showing the relevance of such structural motifs in pharmaceuticals (Kantam et al., 2010).
Catalysis in Organic Synthesis : Research by Tayebi et al. (2011) explored the use of sulfanyl compounds as catalysts in organic synthesis, demonstrating their utility in the production of certain pyrazolone derivatives (Tayebi et al., 2011).
Anti-Helicobacter Pylori Agents : Carcanague et al. (2002) investigated compounds similar in structure to "this compound" for their potential as anti-H. pylori agents. These compounds demonstrated significant in vitro microbiological criteria suitable for novel anti-H. pylori agents (Carcanague et al., 2002).
Properties
IUPAC Name |
3-(2-aminophenyl)sulfanyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-13-7-6-10(11(13)14)15-9-5-3-2-4-8(9)12/h2-5,10H,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNLTYYRSDNQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)









![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)


